(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid

Catalog No.
S735379
CAS No.
201489-21-6
M.F
C18H17NO4
M. Wt
312.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)...

CAS Number

201489-21-6

Product Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid

Molecular Formula

C18H17NO4

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1

InChI Key

QWXZOFZKSQXPDC-XEHHCZBASA-N

SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

[13CH3][C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

Fmoc-Ala-OH (3-13C) is a key building block used in the solid-phase synthesis of peptides, which are chains of amino acids. The "Fmoc" group (Fluorenylmethoxycarbonyl) acts as a protecting group, ensuring that only the desired amino acid reacts during chain formation. The "(3-13C)" notation indicates that the carbon atom at position 3 of the Alanine (Ala) side chain is enriched with the isotope carbon-13 (¹³C). This enrichment allows researchers to study the structure and dynamics of peptides using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy [, ].

Protein Structure and Dynamics:

¹³C-labeled amino acids, like Fmoc-Ala-OH (3-13C), are valuable tools for studying protein structure and dynamics. By incorporating these labeled amino acids into specific positions within a protein, researchers can use NMR spectroscopy to probe the local environment and interactions of the labeled residue. This information provides valuable insights into protein folding, stability, and function [, ].

Metabolic Studies:

¹³C-labeled amino acids can also be used to study metabolic pathways in cells and organisms. By feeding cells or organisms with Fmoc-Ala-OH (3-13C) and then analyzing the metabolites using techniques like mass spectrometry, researchers can track the incorporation and fate of the labeled carbon atom within the metabolic network [, ].

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid, also known by its CAS number 175453-07-3, is a chemical compound characterized by its unique molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The molecular formula is C23H20N2O4C_{23}H_{20}N_{2}O_{4} and it has a molecular weight of approximately 388.416 g/mol. This compound is often utilized in the field of organic chemistry and biochemistry due to its potential applications in peptide synthesis and drug development.

Typical for amino acids and their derivatives. Its structure allows for:

  • Peptide bond formation: The amine group can react with carboxylic acids to form peptides.
  • Deprotection reactions: The fluorenylmethoxycarbonyl group can be removed under acidic conditions, allowing the free amino group to participate in further reactions.
  • Coupling reactions: It can be used in coupling reactions with other amino acids or peptide chains, facilitating the synthesis of more complex molecules.

While specific biological activities of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid are not extensively documented, compounds with similar structures often exhibit significant bioactivity. The presence of the pyridine ring may contribute to interactions with biological targets, potentially influencing enzyme activity or receptor binding. Further studies would be necessary to elucidate specific biological effects.

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid typically involves:

  • Protection of the amino group: Using fluorenylmethoxycarbonyl chloride to protect the amino group of the corresponding propanoic acid.
  • Coupling reaction: Reacting the protected amino acid with a suitable coupling agent (e.g., DCC or EDC) to form the desired product.
  • Purification: Employing techniques such as chromatography to isolate and purify the final compound.

This compound finds applications primarily in:

  • Peptide synthesis: As a building block in the formation of peptides and proteins.
  • Drug development: In medicinal chemistry for developing pharmaceuticals targeting specific biological pathways.
  • Research: As a reagent in biochemical assays or as a tool for studying protein interactions.

Interaction studies involving (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid may focus on:

  • Protein-ligand interactions: Investigating how this compound interacts with various proteins, potentially revealing insights into its mechanism of action.
  • Enzyme inhibition studies: Assessing its ability to inhibit or activate specific enzymes, which could inform its therapeutic potential.

Similar Compounds

Several compounds share structural similarities with (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid. Key comparisons include:

Compound NameCAS NumberUnique Features
(S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid161321-36-4Contains a cyclohexyl group instead of a pyridine ring
(S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-bromothiophen-2-yl)propanoic acid220497-50-7Features a bromothiophene moiety
Fmoc-Alanine16213448A simpler derivative used commonly in peptide synthesis

These compounds highlight the versatility and potential applications of fluorenylmethoxycarbonyl derivatives in organic synthesis and medicinal chemistry, showcasing the unique characteristics that make (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid particularly valuable for research and development purposes.

XLogP3

3.1

Sequence

A

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine

Dates

Modify: 2023-08-15

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